molecular formula C16H20N2O4S2 B4177866 2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide

2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide

Cat. No.: B4177866
M. Wt: 368.5 g/mol
InChI Key: KGDDEQXHAWBSKD-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 2,4,6-trimethylbenzene to form 2,4,6-trimethyl-3-nitrobenzene. This intermediate is then reduced to 2,4,6-trimethyl-3-aminobenzene. The amino group is subsequently sulfonylated using phenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethylbenzenesulfonamide
  • 2,4,6-trimethylphenylsulfonamide
  • 2,4,6-trimethylbenzenesulfonyl chloride

Uniqueness

2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide is unique due to its dual sulfonamide groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows for more versatile applications in various fields.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-11-10-12(2)16(23(17,19)20)13(3)15(11)18(4)24(21,22)14-8-6-5-7-9-14/h5-10H,1-4H3,(H2,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDDEQXHAWBSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide
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2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide
Reactant of Route 3
2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide
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2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide
Reactant of Route 5
2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide
Reactant of Route 6
2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide

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